Ethyl n-butyl(methyl)phosphinate
Description
Ethyl n-butyl(methyl)phosphinate is a phosphinate ester characterized by an ethyl group, an n-butyl group, and a methyl group bonded to a phosphorus atom. Phosphinate esters generally exhibit reactivity influenced by substituents on the phosphorus atom, including alkylation, hydrolysis, and nucleophilic substitution . This compound is likely synthesized via alkylation of a parent phosphinate, such as ethyl methylphosphinate, using n-butyl halides under basic conditions, a method consistent with protocols described in the literature .
Properties
Molecular Formula |
C7H17O2P |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]butane |
InChI |
InChI=1S/C7H17O2P/c1-4-6-7-10(3,8)9-5-2/h4-7H2,1-3H3 |
InChI Key |
CZDHEZPYSIYJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substituents on the phosphorus atom significantly impact molecular weight, solubility, and boiling points. Below is a comparative analysis based on molecular formulas and inferred properties:
Key Observations:
- Alkyl Chain Effects : The n-butyl group in this compound increases molecular weight and lipophilicity compared to shorter-chain analogs like Ethyl methylphosphinate. This likely reduces solubility in polar solvents but enhances compatibility with organic matrices.
- Aromatic vs. Aliphatic Substituents : Ethyl phenylphosphinate exhibits greater stability due to resonance effects from the phenyl group but may show reduced reactivity in nucleophilic substitutions compared to aliphatic derivatives .
- Electron-Withdrawing Groups: The cyanomethyl group in Ethyl (cyanomethyl)methylphosphinate increases electrophilicity at the phosphorus center, facilitating reactions with nucleophiles .
Chemical Reactivity
Alkylation and Substitution
- Ethyl methylphosphinate undergoes alkylation with alkyl halides (e.g., n-butyl bromide) to form derivatives like this compound. The reaction requires bases such as NaH or BuLi to generate a phosphinate anion intermediate .
- Chlorinated analogs, such as Ethyl (chloromethyl)(methyl)phosphinate, are more reactive in substitution reactions due to the Cl group’s leaving ability, whereas cyanomethyl derivatives may favor addition reactions .
Hydrolysis
- Lower phosphinates (e.g., Ethyl methylphosphinate) hydrolyze faster than bulkier derivatives. This compound, with its longer alkyl chain, likely exhibits slower hydrolysis rates, akin to the behavior of higher chloroformates .
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